molecular formula C16H29NO4 B1452794 (2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester CAS No. 881683-81-4

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester

Cat. No. B1452794
CAS RN: 881683-81-4
M. Wt: 299.41 g/mol
InChI Key: OBCVBWAIDBESKO-ZDUSSCGKSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a protective group often used in organic synthesis. It’s used to protect an amino group, preventing it from reacting under conditions that might affect other parts of the molecule .


Synthesis Analysis

The introduction of the Boc group into organic compounds can be achieved using various methods. One such method involves the use of flow microreactor systems, which has been found to be more efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The Boc group consists of a carbonyl group (C=O) linked to an oxygen atom, which is in turn linked to a tert-butyl group (C(CH3)3). When attached to an amino group in a molecule, it significantly alters the molecule’s reactivity .


Chemical Reactions Analysis

The Boc group can be removed from a molecule in a process known as deprotection. One mild method for the selective deprotection of the Boc group involves the use of oxalyl chloride in methanol .

Scientific Research Applications

Biochemistry: Plasmid DNA Preparation

In biochemistry, this compound is utilized in the preparation of plasmid DNA, which is crucial for gene cloning, transfer, and manipulation. The tert-butoxycarbonyl group aids in the protection of amino groups during the synthesis of DNA sequences .

Organic Synthesis: Esterification Processes

The tert-butoxycarbonyl group is significant in organic synthesis, particularly in esterification reactions. It’s used in the Steglich Esterification, a method that allows the conversion of sterically demanding and acid-labile substrates into tert-butyl esters .

Pharmacology: Drug Synthesis

In pharmacology, the tert-butoxycarbonyl group is essential for the synthesis of drug molecules. It provides a protective group during the synthesis process, ensuring that functional groups are not affected by the reaction conditions until the appropriate step .

Medicinal Chemistry: Development of Therapeutics

This compound plays a role in medicinal chemistry for the development of therapeutic agents. Its protective group properties are leveraged in the synthesis of complex molecules that can be potential drugs .

Chemical Engineering: Flow Microreactor Systems

In chemical engineering, the compound is used in flow microreactor systems for the sustainable synthesis of tertiary butyl esters. These systems offer a more efficient and versatile method for introducing the tert-butoxycarbonyl group into various organic compounds .

Materials Science: Biomaterials Synthesis

Lastly, in materials science, the tert-butoxycarbonyl group’s unique reactivity is exploited in the synthesis of biomaterials. It’s used to modify the surface properties of materials to enhance their biocompatibility and functionality .

Mechanism of Action

The mechanism of Boc deprotection often involves the formation of an intermediate that reacts with a nucleophile, leading to the removal of the Boc group .

Safety and Hazards

As with any chemical, safety and hazards would depend on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The use of protective groups like Boc in organic synthesis continues to be an active area of research. Developments in this area could lead to more efficient and sustainable methods for the synthesis of complex organic molecules .

properties

IUPAC Name

ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-6-8-9-10-11-12-13(14(18)20-7-2)17-15(19)21-16(3,4)5/h6,13H,1,7-12H2,2-5H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCVBWAIDBESKO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCCC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCCCCC=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(Tert-butoxy)carbonyl]amino]-8-nonenoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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